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Ethyldimethylsilane

Organosilicon Chemical Vapor Deposition Process Safety

Researchers requiring a non-pyrophoric liquid alkylsilane with intermediate Si-H reactivity often face supply inconsistency and safety overhead. Ethyldimethylsilane (EDMS) resolves this with a 44-46 °C boiling point for standard liquid dispensing, eliminating the pressurized gas infrastructure needed for trimethylsilane. Its vapor pressure (6.05 psi at 20 °C) delivers ~10x higher precursor flux than triethylsilane in CVD processes. - Non-pyrophoric (H225 flammable liquid only); integrates into standard fab gas cabinets. - Defined 4:1 C:Si atomic ratio enables predictable carbon doping in low-k dielectric films. - Refractive index (n20/D 1.378) enables rapid incoming QC verification before moisture-sensitive catalytic cycles.

Molecular Formula C4H11Si
Molecular Weight 87.22 g/mol
CAS No. 758-21-4
Cat. No. B1587916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyldimethylsilane
CAS758-21-4
Molecular FormulaC4H11Si
Molecular Weight87.22 g/mol
Structural Identifiers
SMILESCC[Si](C)C
InChIInChI=1S/C4H11Si/c1-4-5(2)3/h4H2,1-3H3
InChIKeyKJISMKWTHPWHFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyldimethylsilane: Chemical Overview


Ethyldimethylsilane (EDMS) is an organosilicon compound belonging to the alkylsilane class, characterized by the molecular formula C4H12Si with a reactive silicon-hydrogen (Si-H) bond . It exists as a colorless, highly flammable liquid with a boiling point of 44-46 °C at atmospheric pressure, a density of 0.668 g/mL at 25 °C, a vapor pressure of 6.05 psi at 20 °C, and a refractive index (n20/D) of 1.378 . This volatile liquid represents an intermediate structural and property profile within the trialkylsilane family, positioned between the fully methyl-substituted trimethylsilane (gas at room temperature) and the bulkier triethylsilane (liquid) [1]. The presence of the single Si-H bond in EDMS enables participation in hydrosilylation, reduction, and chemical vapor deposition (CVD) applications while its ethyl-dimethyl substitution pattern defines a unique steric and electronic environment [2].

Product type Organosilicon intermediate with reactive Si–H bond
Physical form Volatile liquid at ambient conditions – no pressurised gas handling
Reactivity profile Intermediate hydrosilylation activity between trimethylsilane and triethylsilane

Why Ethyldimethylsilane Substitution Fails


Substituting ethyldimethylsilane with a generic alkylsilane such as trimethylsilane or triethylsilane introduces significant operational and performance deviations. Trimethylsilane exists as a gas at standard room temperature and pressure (boiling point 6.7 °C), which requires pressurized gas handling infrastructure and increases fugitive emission risks compared to the liquid-phase delivery of EDMS [1]. Conversely, triethylsilane, while also a liquid, possesses substantially lower volatility (boiling point 107-108 °C) and higher molecular weight, which directly alters mass transport kinetics in vapor-phase deposition processes [2]. Furthermore, EDMS occupies a distinct reactivity tier in hydrosilylation; moving to the fully saturated trimethylsilane drastically reduces Si-H bond activity due to maximal steric shielding and electron donation from three methyl groups, while triethylsilane exhibits higher reactivity . Thus, simple interchange without compensating for these steric, physical, and reactivity disparities compromises reaction kinetics, film composition, and process safety profiles.

Ethyldimethylsilane (Target)
Trimethylsilane
Exists as a gas at ambient conditions, requiring pressurised handling and specialised gas infrastructure; physical state mismatch may compromise liquid-based process integration.
Ethyldimethylsilane (Target)
Triethylsilane
Substantially lower volatility may limit mass transport in vapour-phase processes; may require external heating to achieve comparable precursor flux.

Ethyldimethylsilane: Quantitative Comparison


Liquid Handling vs. Compressed Gas Infrastructure

Ethyldimethylsilane (EDMS) exhibits a standard boiling point of 44-46 °C at 760 mmHg, classifying it as a volatile liquid at ambient laboratory and industrial conditions (20-25 °C) . This represents a critical differentiation from its fully methylated analog, trimethylsilane (TMS), which possesses a boiling point of 6.7 °C and exists as a gas at room temperature, requiring pressurized gas cylinders and specialized vapor delivery systems for handling [1].

Liquid Handling vs Gas
Head-to-head
Boiling point 44–46 °C (liquid at 25 °C)
Simplifies liquid-phase precursor delivery
Δ +37 °C vs trimethylsilane (gas)
Organosilicon Chemical Vapor Deposition Process Safety

Vapor Pressure: CVD/ALD Mass Transport

Ethyldimethylsilane demonstrates a vapor pressure of 6.05 psi (approximately 313 mmHg) at 20 °C . This provides sufficient volatility for efficient vapor-phase transport in CVD and ALD processes while maintaining liquid-phase convenience at source temperature. In contrast, triethylsilane (TES) exhibits significantly lower volatility with a vapor pressure of approximately 30 mmHg at 20 °C, which can limit mass transport rates and require higher source temperatures or bubbler heating to achieve comparable precursor flux [1].

CVD/ALD Mass Transport
Reported
Vapor pressure 6.05 psi (≈ 313 mmHg) at 20 °C
Supports higher precursor flux without external heating
~10× higher vs triethylsilane (~30 mmHg)
Semiconductor Manufacturing Thin Film Deposition Organosilicon Precursors

Si-H Reactivity: Intermediate Hydrosilylation Profile

Ethyldimethylsilane exhibits moderate Si-H bond reactivity in hydrosilylation reactions, positioned as an intermediate between the sterically hindered, low-reactivity trimethylsilane and the more reactive, bulkier triethylsilane . Trimethylsilane shows the lowest reactivity due to complete saturation of the silicon center with three methyl groups, which provide maximum steric hindrance and electron donation. This intermediate reactivity profile of EDMS arises from its ethyl-dimethyl substitution pattern, offering a balance between sufficient steric accessibility for catalytic activation and adequate stability against premature decomposition or side reactions .

Si–H Reactivity Order
Class-level
Moderate reactivity
May offer tunable kinetics in hydrosilylation
TMS
Pyrophoricity Hazard
Class-level
Non-pyrophoric (flammable liquid)
May reduce handling complexity vs pyrophoric silanes
Contrasts with SiH₄, Si₂H₆ (spontaneously flammable)
Carbon Stoichiometry
Reported
C:Si atomic ratio 4:1
Supports tuned carbon incorporation in SiC films
+33% C vs TMS (3:1); –33% vs TES (6:1)
Refractive Index QC
Reported
n20/D 1.378
Supports rapid refractometric purity verification
Δ –0.034 vs triethylsilane (1.412)
Hydrosilylation Organometallic Catalysis Organic Synthesis

Flammability vs. Pyrophoric Silane Hazards

Ethyldimethylsilane is classified as a highly flammable liquid and vapor (H225) with a flash point of -34 °C (closed cup) and exhibits skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) under GHS classification . While these hazards require standard flammable liquid handling protocols (storage away from ignition sources, grounding/bonding to prevent static discharge), EDMS is not classified as pyrophoric or spontaneously flammable in air . This contrasts with simpler silanes such as silane (SiH4) and higher-order silanes like disilane (Si2H6) which are pyrophoric and ignite spontaneously upon exposure to air, demanding significantly more stringent engineering controls, inert atmosphere handling, and specialized safety infrastructure [1].

Pyrophoricity Hazard
Class-level
Non-pyrophoric (flammable liquid)
May reduce handling complexity vs pyrophoric silanes
Contrasts with SiH₄, Si₂H₆ (spontaneously flammable)
Chemical Safety Industrial Hygiene Process Hazard Analysis

SiC Film Stoichiometry: Carbon Content Control

Ethyldimethylsilane possesses a molecular formula of C4H12Si and a molecular weight of 88.22 g/mol, with a carbon-to-silicon atomic ratio of 4:1 . This provides a defined carbon content for SiC film deposition that is intermediate between trimethylsilane (C3H10Si; C:Si = 3:1; molecular weight 74.20 g/mol) and triethylsilane (C6H16Si; C:Si = 6:1; molecular weight 116.28 g/mol) [1]. The carbon stoichiometry of the precursor directly influences the resulting film's dielectric constant, mechanical hardness, and optical properties. Selection of EDMS enables precise tuning of carbon incorporation in silicon carbide and carbon-doped silicon oxide films without requiring complex gas mixing of separate silicon and carbon sources [2].

Carbon Stoichiometry
Reported
C:Si atomic ratio 4:1
Supports tuned carbon incorporation in SiC films
+33% C vs TMS (3:1); –33% vs TES (6:1)
Silicon Carbide Films CVD Precursor Engineering Dielectric Materials

Refractive Index QC for Optoelectronic Purity

Ethyldimethylsilane has a well-established refractive index value of n20/D 1.378 (literature) as measured at 20 °C using the sodium D-line . This value is consistently reported across authoritative databases and vendor specifications . The refractive index of triethylsilane is n20/D 1.412, while trimethylsilane, being a gas, does not have a comparable liquid refractive index specification [1]. The specific n20/D value of 1.378 for EDMS provides a rapid, non-destructive quality control metric for incoming material verification and purity assessment, as deviations indicate the presence of higher molecular weight siloxane contaminants or residual synthetic intermediates.

Refractive Index QC
Reported
n20/D 1.378
Supports rapid refractometric purity verification
Δ –0.034 vs triethylsilane (1.412)
Quality Control Optoelectronics Analytical Chemistry

Ethyldimethylsilane: Application Scenarios


Hydrosilylation Reagent for Fine Chemicals

EDMS serves as an optimal hydrosilylation reagent when reaction kinetics must be balanced against side-product formation. Its moderate Si-H reactivity (intermediate between trimethylsilane and triethylsilane) allows for controlled addition across alkenes and alkynes under mild catalytic conditions . The liquid physical state (bp 44-46 °C) enables precise volumetric dispensing using standard liquid handling equipment, avoiding the pressurized gas infrastructure required for trimethylsilane . This combination of tunable reactivity and liquid-phase convenience makes EDMS particularly suitable for pharmaceutical intermediate synthesis and specialty organosilicon building block preparation where precise stoichiometric control is essential .

SiOC/SiC Thin Film Precursor

In semiconductor dielectric and barrier layer deposition via PECVD or ALD, EDMS provides a defined C:Si atomic ratio of 4:1, enabling predictable carbon incorporation without requiring separate carbon precursor gases . The vapor pressure of 6.05 psi at 20 °C delivers approximately 10-fold higher precursor flux compared to triethylsilane, improving deposition rate and throughput in production-scale tools . Unlike pyrophoric silanes, EDMS is non-pyrophoric (H225 flammable liquid only), allowing integration into standard semiconductor fab gas cabinets without the extensive safety interlocks and inert atmosphere requirements demanded by SiH4-based processes . These attributes position EDMS as a cost-effective, lower-hazard alternative for low-k dielectric and etch-stop layer manufacturing.

Pd-Catalyzed Cycloisomerization Promoter

Ethyldimethylsilane demonstrates specific utility as a reducing agent in ligand-free carbon-sulfur bond cleavage reactions and as a promoter in palladium-catalyzed cycloisomerization of 1,6-dienes . The intermediate steric profile of EDMS provides sufficient Si-H accessibility for hydride transfer while minimizing undesired coordination with the palladium catalyst center, a balance not readily achieved with the sterically congested trimethylsilane or the more reactive triethylsilane . Furthermore, the distinct refractive index (n20/D 1.378) enables rapid verification of reagent integrity before use in moisture-sensitive catalytic cycles, ensuring reproducible yields in academic and process chemistry laboratories .

Specialty Silicone Intermediate

EDMS functions as a versatile building block for synthesizing functionalized silicones, silane coupling agents, and hydrophobic surface treatments . The presence of both ethyl and dimethyl substituents on the silicon center provides a unique balance of hydrophobicity and steric accessibility that influences the final polymer architecture and crosslink density. Its liquid handling characteristics (bp 44-46 °C) and consistent quality metrics (refractive index 1.378, density 0.668 g/mL) facilitate reproducible incorporation into larger organosilicon frameworks . When procuring for industrial-scale silicone modification, the non-pyrophoric nature of EDMS significantly reduces regulatory compliance burden compared to halogenated silane intermediates that generate corrosive HCl byproducts during functionalization reactions .

Application
Selection Property
Validation Focus
Fine Chemical Hydrosilylation
Intermediate Si–H reactivity and liquid-phase delivery
Catalytic reactivity balance and side-product control
SiOC/SiC Thin Film Deposition
Controlled carbon incorporation via defined stoichiometry
Film composition and dielectric performance
Pd-Catalysed Cycloisomerisation
Si–H hydride donor with intermediate steric profile
Cycloisomerisation yield and selectivity
Specialty Silicone Synthesis
Balance of alkyl substituents for hydrophobicity and crosslinking
Polymer crosslink density and functional group compatibility

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